Licoricone

Estrogen Receptor Selective Estrogen Receptor Modulator (SERM) Endocrine Pharmacology

Researchers often face failed experiments when substituting generic licorice flavonoids for Licoricone, as structural differences yield divergent bioactivity-liquiritigenin acts as an ER agonist while Licoricone is a partial antagonist. Licoricone (CAS 51847-92-8) provides: • Activity against clarithromycin- & amoxicillin-resistant H. pylori with >90% bactericidal reduction at 2× MIC • MAO inhibition at IC50 = 140 μM, enabling quantitative SAR studies • Structurally authenticated prenylated isoflavone (≥98% HPLC), ensuring target-specific interrogation Supplied with full CoA and shipped globally.

Molecular Formula C22H22O6
Molecular Weight 382.4 g/mol
CAS No. 51847-92-8
Cat. No. B033481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicoricone
CAS51847-92-8
Molecular FormulaC22H22O6
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C
InChIInChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3
InChIKeyGGWMNTNDTRKETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Licoricone: Prenylated Isoflavone Bioactivity Overview


Licoricone (CAS 51847-92-8) is a naturally occurring hydroxyisoflavone derivative, specifically classified as a prenylated isoflavone, primarily isolated from the roots of Glycyrrhiza uralensis (Chinese licorice) and Glycyrrhiza glabra [1]. Its structure is distinguished by a prenyl (3-methyl-2-butenyl) group at the 3' position, along with methoxy and hydroxy substituents that define its unique physicochemical and biological identity [2]. Chemically, it is described as 7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methyl-2-butenyl)phenyl]-4H-1-benzopyran-4-one with a molecular weight of 382.4 g/mol and a reported melting point of 250-251°C [3]. As a secondary metabolite, it is part of a complex matrix of structurally related compounds in licorice, but it possesses a distinct combination of biological activities that are not uniformly shared across its isoflavonoid class, making its specific procurement a critical consideration for targeted research applications [1].

Why Licoricone Cannot Be Interchanged with Other Licorice Flavonoids


The common practice of substituting one licorice-derived flavonoid for another in research or development is scientifically invalid due to the profound divergence in their biological activity spectra, which is driven by subtle but critical structural differences. Licoricone, for instance, acts as a partial estrogen antagonist, whereas structurally close analogs like liquiritigenin (Liq) and isoliquiritigenin (Iso-Liq) are potent estrogen agonists [1]. Similarly, while many licorice flavonoids show antimicrobial activity, the specific minimum inhibitory concentration (MIC) values against drug-resistant Helicobacter pylori strains vary dramatically among them, with licoricone being one of the select few with activity against clarithromycin (CLAR) and amoxicillin (AMOX)-resistant strains [2]. Furthermore, its ability to inhibit monoamine oxidase (MAO) is not a universal property of the class; it shares this with compounds like genistein and glycyrrhisoflavone, but not with others [3]. Assuming functional interchangeability without empirical, compound-specific data risks experimental failure, misleading conclusions, and wasted procurement resources. The following quantitative evidence establishes precisely where Licoricone's performance diverges from its nearest comparators.

Quantitative Differentiation vs. Key Licorice Analogs


Divergent Estrogen Receptor Activity Profile

In a direct comparative study of seven licorice components, Licoricone (designated as L7) was classified as a partial estrogen antagonist, a functional profile opposite to that of the well-known licorice flavonoids liquiritigenin (Liq) and isoliquiritigenin (Iso-Liq), which are estrogen agonists [1]. All tested compounds, including Licoricone, exhibited low binding affinity for estrogen receptors (ERs) compared to the endogenous hormone estradiol (E2) [1].

Estrogen Receptor Selective Estrogen Receptor Modulator (SERM) Endocrine Pharmacology

Activity Against Drug-Resistant H. pylori Strains

In a screening of 18 compounds isolated from licorice, Licoricone was one of only four compounds (along with vestitol, 1-methoxyphaseollidin, and gancaonol C) that demonstrated anti-H. pylori activity against both a clarithromycin (CLAR) and amoxicillin (AMOX)-resistant strain and four CLAR/AMOX-sensitive strains [1]. In contrast, compounds like glycyrin, formononetin, and isolicoflavonol possessed weaker activity [1].

Antimicrobial Resistance Helicobacter pylori Gastroenterology

Bactericidal Potency Against H. pylori

Quantitative analysis of Licoricone's antibacterial effect shows that at a concentration equivalent to twice its minimum inhibitory concentration (2×MIC, 25–50 μg/mL), it reduced the number of viable H. pylori colonies by more than 90% compared to untreated controls after 24 hours of treatment . This demonstrates a clear concentration-dependent bactericidal effect beyond simple bacteriostatic inhibition.

Bactericidal Kinetics Helicobacter pylori MIC

Monoamine Oxidase Inhibition Potency

In an assay evaluating twelve licorice constituents for inhibition of monoamine oxidase (MAO), Glicoricone (a synonym for Licoricone) inhibited the enzyme with an IC50 of 140 μM (1.4 x 10⁻⁴ M) [1][2]. This potency is comparable to other active flavonoids from licorice in the same study, such as glycyrrhisoflavone (IC50 of 1.4 x 10⁻⁴ M) and genistein, but is notably less potent than synthetic MAO inhibitors.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Predicted Oral Bioavailability

Computational prediction models suggest a high human oral bioavailability of approximately 70% for Licoricone [1]. While this is an in silico estimate and requires in vivo validation, it provides a useful early-stage benchmark for comparing the drug-like properties of this compound relative to other natural product leads, many of which are predicted to have poor oral absorption.

ADME Drug Development Pharmacokinetics

Research and Industrial Application Scenarios


Selective Estrogen Receptor Modulator Mechanisms

Procurement of Licoricone is essential for research programs requiring a naturally-derived, partial estrogen antagonist. Its distinct functional profile, contrasted directly against the agonist activity of other licorice flavonoids like liquiritigenin [1], makes it a critical tool for dissecting tissue-specific ER signaling pathways. Experiments using Licoricone can help elucidate the structural basis for antagonism within the isoflavonoid class and support the development of novel SERMs with improved safety profiles.

Drug-Resistant H. pylori Infection Therapies

Licoricone is a prime candidate for research aimed at combating clarithromycin (CLAR) and amoxicillin (AMOX)-resistant strains of H. pylori [2]. Its confirmed activity against these clinically challenging strains, coupled with its quantitative bactericidal effect of >90% reduction at 2x MIC , positions it as a valuable lead compound for developing adjunctive or alternative treatments for peptic ulcer disease. It is particularly relevant for studies seeking to exploit natural product scaffolds to overcome existing antibiotic resistance mechanisms.

MAO Inhibitor Screening and SAR Studies

The defined IC50 of 140 μM for MAO inhibition provides a quantitative anchor for researchers studying this class of enzymes [3]. Licoricone serves as a specific, moderately potent natural product comparator in high-throughput screening campaigns designed to identify more potent synthetic or natural MAO inhibitors. Its unique prenylated isoflavone structure makes it an ideal template for medicinal chemistry efforts aimed at understanding the SAR of MAO inhibition within the flavonoid family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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